4-[2-(4-Decoxyphenyl)pyrimidin-5-yl]phenol
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Overview
Description
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, they can inhibit the activity of certain enzymes involved in cell proliferation, making them potential candidates for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and ability to inhibit cyclin-dependent kinases (CDKs).
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Investigated as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Uniqueness
4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol stands out due to its unique structural features, such as the decyloxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.
Properties
CAS No. |
119471-77-1 |
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Molecular Formula |
C26H32N2O2 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-[2-(4-decoxyphenyl)pyrimidin-5-yl]phenol |
InChI |
InChI=1S/C26H32N2O2/c1-2-3-4-5-6-7-8-9-18-30-25-16-12-22(13-17-25)26-27-19-23(20-28-26)21-10-14-24(29)15-11-21/h10-17,19-20,29H,2-9,18H2,1H3 |
InChI Key |
ATEHZTMZNIQFOW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)O |
Synonyms |
2-[4-(Decyloxy)-phenyl]-5-(4-hydroxyphenyl)-pyrimidine |
Origin of Product |
United States |
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